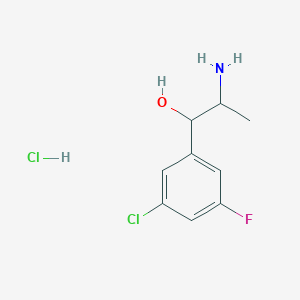
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H12Cl2FNO . It is a derivative of amphetamine, which is a group of potent stimulant drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of a two-carbon chain (propan-1-ol) with an amino group (NH2) attached to one carbon and a phenyl ring (C6H4) attached to the other. The phenyl ring is further substituted with a chlorine atom and a fluorine atom .Scientific Research Applications
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1979) synthesized a series of compounds similar to 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride, demonstrating significant cardioselectivity and high affinity for beta-1-adrenoceptors.
Antimalarial Activity
Werbel et al. (1986) explored compounds structurally related to 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride. Their study, found here, showed potent antimalarial activity against resistant strains of Plasmodium berghei in mice.
Cerebral Vasodilation
Kadokawa et al. (1975) investigated 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, a compound with a similar structure, finding it to be a potent cerebral vasodilator. More information can be found in their study, available here.
Anticancer Activity
Liu Ying-xiang (2007) synthesized a compound structurally akin to 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride, showing promise in anticancer activity. Detailed findings are in their publication, found here.
Antimicrobial Activity
Nagamani et al. (2018) synthesized novel compounds related to the chemical of interest, showing significant antimicrobial activity. The study is detailed here.
Pharmacokinetic Studies
Grumann et al. (2019) conducted a study on 3-Fluorophenmetrazine, a derivative of phenmetrazine. This study, while not directly about 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride, provides insights into the pharmacokinetics of similar compounds. More information can be found here.
properties
IUPAC Name |
2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO.ClH/c1-5(12)9(13)6-2-7(10)4-8(11)3-6;/h2-5,9,13H,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVNIHXAMLUMEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)F)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

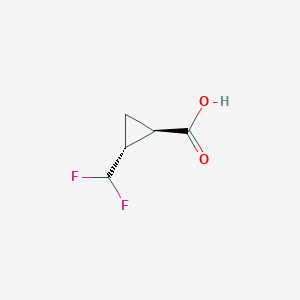
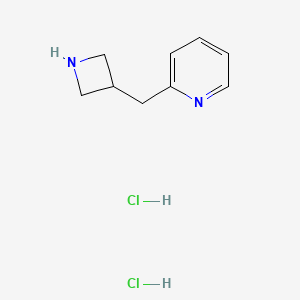
amine](/img/structure/B1381013.png)
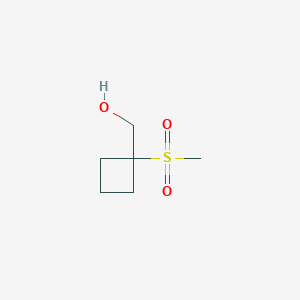
![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
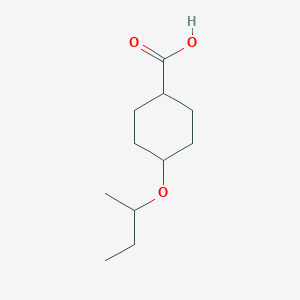
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)
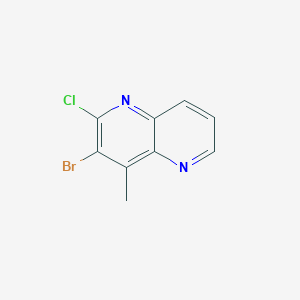
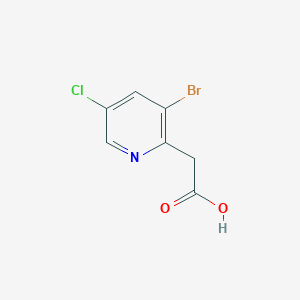
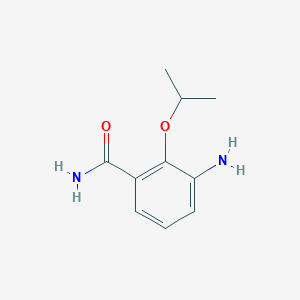
![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)
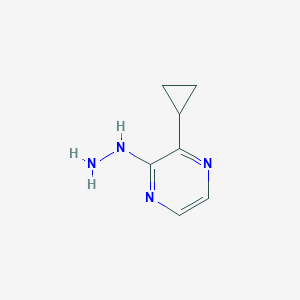
![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)